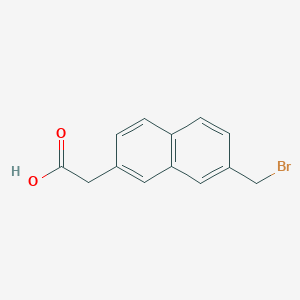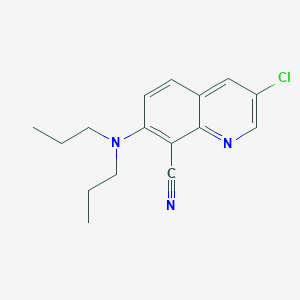
2-(Bromomethyl)naphthalene-7-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)naphthalene-7-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group attached to the naphthalene ring, along with an acetic acid moiety
准备方法
合成路线和反应条件
2-(溴甲基)萘-7-乙酸的合成通常涉及萘衍生物的溴化,然后进行官能团转化。一种常用的方法是用溴或N-溴代丁二酰亚胺(NBS)在过氧化苯甲酰等自由基引发剂存在下溴化萘。所得的溴甲基萘可以进一步进行反应以引入乙酸基团。
工业生产方法
2-(溴甲基)萘-7-乙酸的工业生产可能涉及大规模的溴化反应,然后进行纯化步骤以分离所需的产物。使用连续流动反应器和先进的纯化技术可以提高生产过程的效率和产量。
化学反应分析
反应类型
2-(溴甲基)萘-7-乙酸可以进行各种化学反应,包括:
取代反应: 溴甲基可以用其他亲核试剂(如胺或硫醇)取代,形成新的衍生物。
氧化反应: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原反应: 溴甲基的还原会导致形成甲基衍生物。
常用试剂和条件
取代反应: 常用试剂包括叠氮化钠、胺和硫醇等亲核试剂。条件通常涉及使用二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等溶剂,并且可能需要加热。
氧化反应: 可以在酸性或碱性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原反应: 常用的还原剂包括氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可以产生具有不同官能团的各种衍生物,而氧化和还原反应可以修饰现有的官能团以产生新的化合物。
科学研究应用
2-(溴甲基)萘-7-乙酸有几个科学研究应用:
有机合成: 它可以用作合成更复杂有机分子的构建块。
制药: 该化合物可用于开发新药和治疗剂。
材料科学: 它用于合成具有特定性质的材料,例如聚合物和染料。
生物学研究: 该化合物可作为生物测定和研究中的探针或试剂。
作用机制
2-(溴甲基)萘-7-乙酸的作用机制涉及它与特定分子靶点和途径的相互作用。溴甲基可以充当亲电试剂,与生物分子上的亲核位点反应。这会导致共价键的形成和生物分子的修饰,影响其功能和活性。
相似化合物的比较
类似化合物
- 2-(氯甲基)萘-7-乙酸
- 2-(碘甲基)萘-7-乙酸
- 2-(甲基)萘-7-乙酸
独特性
2-(溴甲基)萘-7-乙酸的独特性在于存在溴甲基,它赋予了特定的反应性和性质。与它的氯、碘和甲基类似物相比,溴甲基提供了反应性和稳定性的平衡,使其成为有机合成中的通用中间体。
属性
分子式 |
C13H11BrO2 |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
2-[7-(bromomethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H11BrO2/c14-8-10-2-4-11-3-1-9(7-13(15)16)5-12(11)6-10/h1-6H,7-8H2,(H,15,16) |
InChI 键 |
WUDBNBDSKPTLTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2)CBr)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)
![Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)-](/img/structure/B11843925.png)
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11843933.png)




![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)


![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)



